![molecular formula C18H26BrNO5 B4077586 1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
1-[4-(3-bromophenoxy)butyl]azepane oxalate
Overview
Description
1-[4-(3-bromophenoxy)butyl]azepane oxalate, also known as JNJ-7925476, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D4 receptor and has been studied for its potential use in treating various psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-[4-(3-bromophenoxy)butyl]azepane oxalate involves its selective antagonism of the dopamine D4 receptor. This receptor is believed to play a role in various psychiatric disorders, and blocking it may lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(3-bromophenoxy)butyl]azepane oxalate has a selective effect on the dopamine D4 receptor, with little to no effect on other dopamine receptors. This selective antagonism may lead to fewer side effects compared to other antipsychotic medications. Additionally, the compound has been shown to have a long half-life, which may allow for less frequent dosing.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3-bromophenoxy)butyl]azepane oxalate in lab experiments is its selective antagonism of the dopamine D4 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other dopamine receptors. However, one limitation is that the compound has only been studied in preclinical models and has not yet been tested in humans.
Future Directions
For research on 1-[4-(3-bromophenoxy)butyl]azepane oxalate include further preclinical studies to better understand its potential therapeutic applications. Additionally, clinical trials will be needed to determine the safety and efficacy of the compound in humans. Other future directions may include exploring the compound's effects on other neurotransmitter systems and investigating its potential use in treating other disorders beyond schizophrenia, bipolar disorder, and ADHD.
Scientific Research Applications
1-[4-(3-bromophenoxy)butyl]azepane oxalate has been studied for its potential use in treating various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to selectively block the dopamine D4 receptor, which is believed to play a role in these disorders.
properties
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.C2H2O4/c17-15-8-7-9-16(14-15)19-13-6-5-12-18-10-3-1-2-4-11-18;3-1(4)2(5)6/h7-9,14H,1-6,10-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOBSWHSKPXRBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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